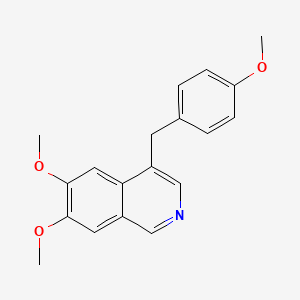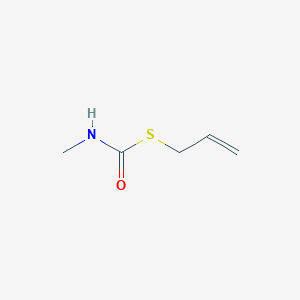![molecular formula C20H30OSi B12904769 Dimethyl[5-pentyl-4-(propan-2-yl)furan-2-yl]phenylsilane CAS No. 918129-12-1](/img/structure/B12904769.png)
Dimethyl[5-pentyl-4-(propan-2-yl)furan-2-yl]phenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Isopropyl-5-pentylfuran-2-yl)dimethyl(phenyl)silane is an organic silicon compound that features a furan ring substituted with isopropyl and pentyl groups, along with a dimethylphenylsilane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropyl-5-pentylfuran-2-yl)dimethyl(phenyl)silane typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The isopropyl and pentyl groups can be introduced via Friedel-Crafts alkylation or other suitable substitution reactions.
Silane Introduction: The dimethylphenylsilane moiety can be attached through hydrosilylation reactions, where a silicon-hydrogen bond adds across a carbon-carbon double bond in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. This could include continuous flow reactors for the cyclization and substitution steps, and the use of robust catalysts for the hydrosilylation process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Isopropyl-5-pentylfuran-2-yl)dimethyl(phenyl)silane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The phenyl and alkyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce dihydrofuran derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which (4-Isopropyl-5-pentylfuran-2-yl)dimethyl(phenyl)silane exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
(4-Isopropyl-5-pentylfuran-2-yl)dimethyl(phenyl)silane: can be compared with other furan-based silanes or phenylsilane derivatives.
Unique Features: Its unique combination of a furan ring with isopropyl and pentyl groups, along with a dimethylphenylsilane moiety, distinguishes it from other similar compounds.
List of Similar Compounds
- (4-Isopropyl-5-pentylfuran-2-yl)dimethyl(phenyl)silane
- (4-Methyl-5-pentylfuran-2-yl)dimethyl(phenyl)silane
- (4-Isopropyl-5-ethylfuran-2-yl)dimethyl(phenyl)silane
This article provides a comprehensive overview of (4-Isopropyl-5-pentylfuran-2-yl)dimethyl(phenyl)silane, covering its synthesis, reactions, applications, and comparison with similar compounds
Propiedades
Número CAS |
918129-12-1 |
|---|---|
Fórmula molecular |
C20H30OSi |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
dimethyl-(5-pentyl-4-propan-2-ylfuran-2-yl)-phenylsilane |
InChI |
InChI=1S/C20H30OSi/c1-6-7-9-14-19-18(16(2)3)15-20(21-19)22(4,5)17-12-10-8-11-13-17/h8,10-13,15-16H,6-7,9,14H2,1-5H3 |
Clave InChI |
ZDUCDJYTZMGKCG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=C(C=C(O1)[Si](C)(C)C2=CC=CC=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



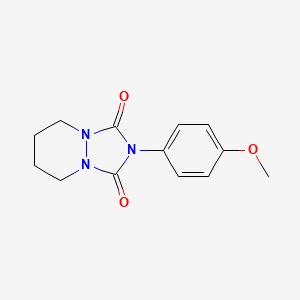
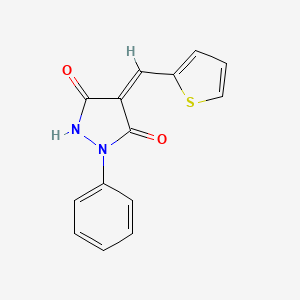
methanone](/img/structure/B12904710.png)
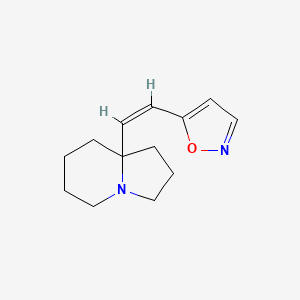
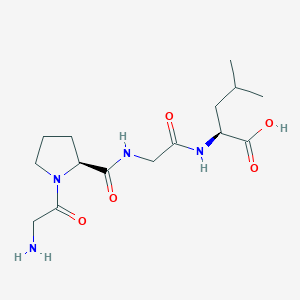
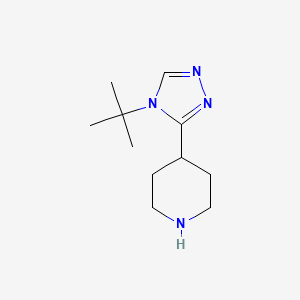


![4-Chloro-5-[(4-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12904763.png)
